1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxy, pentyloxy, and hydroxyethyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives with different substituents. The uniqueness of 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .
- 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-(3-ethoxy-4-pentoxyphenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO6/c1-3-5-8-15-32-20-12-11-17(16-21(20)31-4-2)23-22-24(29)18-9-6-7-10-19(18)33-25(22)26(30)27(23)13-14-28/h6-7,9-12,16,23,28H,3-5,8,13-15H2,1-2H3 |
InChI Key |
YXSWATJZQBDFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)OCC |
Origin of Product |
United States |
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